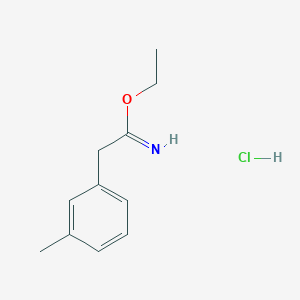
2-Amino-5-phenylisonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-phenylisonicotinic acid (2AP5PIA) is an organic compound with a molecular weight of 210.22 g/mol. It is an aromatic amide and a derivative of nicotinic acid. 2AP5PIA is a white, crystalline solid and is soluble in water and alcohol. It has a melting point of 233-235°C, and a boiling point of 294-296°C. 2AP5PIA is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory, analgesic, and anti-convulsant drugs.
Scientific Research Applications
2-Amino-5-phenylisonicotinic acid, 95% has been studied extensively for its potential applications in the fields of medicine and pharmacology. It has been found to be an effective inhibitor of human monoamine oxidase A (MAO-A) and has been used as a model compound to study the structure and function of MAO-A. 2-Amino-5-phenylisonicotinic acid, 95% has also been used to study the pharmacology of other MAO-A inhibitors, such as moclobemide and selegiline. Additionally, 2-Amino-5-phenylisonicotinic acid, 95% has been used to study the pharmacology of other drugs, such as tricyclic antidepressants and antipsychotics.
Mechanism of Action
2-Amino-5-phenylisonicotinic acid, 95% is an inhibitor of MAO-A. This enzyme is responsible for the breakdown of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-A, 2-Amino-5-phenylisonicotinic acid, 95% increases the levels of these neurotransmitters in the brain, which can lead to improved mood and cognition.
Biochemical and Physiological Effects
2-Amino-5-phenylisonicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. Additionally, it has been found to have anti-inflammatory and analgesic effects, as well as to reduce anxiety and depression.
Advantages and Limitations for Lab Experiments
2-Amino-5-phenylisonicotinic acid, 95% has several advantages as a model compound for lab experiments. It is easily synthesized and is relatively inexpensive. Additionally, it is an effective inhibitor of MAO-A, and can be used to study the pharmacology of other MAO-A inhibitors. However, 2-Amino-5-phenylisonicotinic acid, 95% has some limitations as a model compound. It is not as potent as some other MAO-A inhibitors, and it is not selective for MAO-A, meaning that it can also inhibit other enzymes.
Future Directions
There are several potential future directions for research on 2-Amino-5-phenylisonicotinic acid, 95%. One potential direction is to further study its mechanism of action and its effects on other enzymes. Additionally, further research could be done to explore its potential as a therapeutic agent for various diseases and conditions, such as depression, anxiety, and pain. Finally, research could be done to develop more potent and selective MAO-A inhibitors based on the structure of 2-Amino-5-phenylisonicotinic acid, 95%.
Synthesis Methods
2-Amino-5-phenylisonicotinic acid, 95% can be synthesized by the condensation of nicotinic acid with phenylhydrazine. This reaction is carried out in an acidic medium, such as hydrochloric acid, and is usually performed at temperatures of around 100°C. The reaction produces a mixture of 2-Amino-5-phenylisonicotinic acid, 95% and its isomer, 3-amino-5-phenylisonicotinic acid (3AP5PIA). Both compounds can be separated by crystallization.
properties
IUPAC Name |
2-amino-5-phenylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-6-9(12(15)16)10(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAYBCBGQAOMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673485 |
Source


|
| Record name | 2-Amino-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenylpyridine-4-carboxylic acid | |
CAS RN |
1214341-29-3 |
Source


|
| Record name | 2-Amino-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














